2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry. This compound features a thiophene ring substituted with a difluoromethyl group and a dioxaborolane moiety. The presence of these functional groups makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of thiophene derivatives followed by the introduction of the dioxaborolane group. One common method involves the use of difluorocarbene reagents to introduce the difluoromethyl group onto the thiophene ring. This is followed by a Suzuki-Miyaura coupling reaction to attach the dioxaborolane moiety .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of palladium-catalyzed cross-coupling reactions is also common in industrial processes due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted thiophenes, boronic acids, and boronate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl group enhances the compound’s stability and reactivity, while the dioxaborolane moiety facilitates cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(Trifluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[5-(Fluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a unique balance of stability and reactivity due to the presence of the difluoromethyl group. This makes it particularly valuable in reactions where both high reactivity and stability are required .
Properties
IUPAC Name |
2-[5-(difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF2O2S/c1-10(2)11(3,4)16-12(15-10)8-6-5-7(17-8)9(13)14/h5-6,9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNAEDWIJYDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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